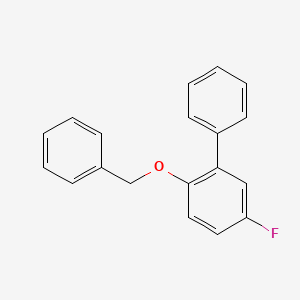

2-(Benzyloxy)-5-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO/c20-17-11-12-19(21-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBDXGYYCKPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Elimination:this is the Final and Product Forming Step of the Catalytic Cycle. the Two Aryl Groups Bonded to the Palladium Ii Center Couple, Forming the New Carbon Carbon Bond of the Biphenyl Product and Regenerating the Pd 0 Catalyst.nih.govcsbsju.eduthe Pd 0 Species Can then Re Enter the Catalytic Cycle, Allowing the Reaction to Proceed with Only a Catalytic Amount of the Metal.csbsju.eduthis Step is Often the Rate Determining Step in the Overall Cycle, Particularly when the Two Aryl Groups Are Sterically Demanding.

Role of Catalyst Design and Ligand Effects in Regulating Stereoselectivity and Chemoselectivity for 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl Formation

The catalyst system, comprising a palladium precursor and a supporting ligand, plays a paramount role in controlling the outcome of the cross-coupling reaction. The design of the ligand is particularly critical for modulating the catalyst's reactivity, stability, and selectivity.

For the synthesis of a sterically hindered and electronically distinct molecule like this compound, the choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands are often employed. These ligands can promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation. The steric bulk of the ligand can create a specific coordination environment around the palladium center, which can influence which substrates can react and how they approach the metal, thereby controlling regioselectivity.

Chemoselectivity is a significant challenge when multiple reactive sites are present in the coupling partners. In the synthesis of this compound, the benzyloxy group contains a C-O bond that could potentially undergo cleavage under certain catalytic conditions. The design of the catalyst must favor the desired C-C bond formation over potential side reactions. The use of specific ligand systems can help to achieve this by tuning the electronic properties of the palladium center, making it more selective for the C-halogen bond activation.

While the target molecule itself is not chiral, the principles of stereoselectivity are important in the broader context of biphenyl (B1667301) synthesis, particularly for atropisomers. For substituted biphenyls, bulky groups can hinder rotation around the aryl-aryl single bond, leading to stable, non-interconverting rotational isomers (atropisomers). The benzyloxy group at the 2-position of the biphenyl core introduces significant steric hindrance. The choice of ligand can influence the transition state of the reductive elimination step, potentially favoring the formation of one atropisomer over another if additional chiral elements were present.

| Ligand Type | General Characteristics | Potential Impact on this compound Synthesis |

|---|---|---|

| Monodentate Phosphines (e.g., P(t-Bu)3) | Bulky, electron-rich | Can promote fast reductive elimination, potentially overcoming steric hindrance from the benzyloxy group. |

| Bidentate Phosphines (e.g., Xantphos) | Large bite angle, flexible | Can stabilize the catalyst and influence the geometry of the palladium complex, affecting selectivity. |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, sterically tunable | Form very stable palladium complexes, often leading to high catalyst turnover and efficiency. kaust.edu.sa |

Understanding the Influence of Fluorine and Benzyloxy Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic rings have a profound impact on the kinetics and thermodynamics of the cross-coupling reaction. In this compound, both the fluorine atom and the benzyloxy group exert significant electronic and steric effects.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This can influence the reaction in several ways:

Oxidative Addition: An electron-withdrawing group like fluorine can make the aryl halide more electrophilic, which can in some cases accelerate the rate of oxidative addition to the electron-rich Pd(0) center.

Reductive Elimination: The electron-withdrawing nature of fluorine can also impact the electronic density on the palladium center in the diarylpalladium(II) intermediate, potentially affecting the rate of reductive elimination.

The benzyloxy group (–OCH₂Ph) at the ortho-position has a dual electronic effect. The oxygen atom has a lone pair that can participate in resonance, donating electron density to the ring (+M effect). However, it is also electronegative, leading to an inductive withdrawal (-I effect). More significantly, its placement at the ortho position introduces substantial steric hindrance .

Steric Effects: This steric bulk can hinder the approach of the palladium catalyst to the C-X bond during oxidative addition. It can also create a crowded environment in the diarylpalladium(II) intermediate, which can promote the final reductive elimination step to relieve steric strain.

The interplay of these electronic and steric effects is complex. The electron-withdrawing fluorine and the bulky, electronically ambiguous benzyloxy group create a unique substrate that requires careful optimization of reaction conditions to achieve high yields.

Computational Mechanistic Studies on Key Transition States in the Synthesis of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. nih.gov For the synthesis of this compound, DFT studies can provide detailed insights into the energies of intermediates and transition states along the catalytic cycle. acs.org

Researchers can model the key steps of the reaction:

Transition State of Oxidative Addition: Calculations can determine the energy barrier for the insertion of the palladium catalyst into the carbon-halogen bond of the 2-benzyloxy-5-fluoroaryl halide. This can help to understand how the electronic properties of the fluorine and the steric bulk of the benzyloxy group affect the activation energy of this step.

Transition State of Reductive Elimination: This is often the most computationally scrutinized step for biaryl synthesis. DFT can model the geometry of the transition state for the C-C bond formation. These models can reveal how the ligands on the palladium and the substituents on the aryl rings (fluorine and benzyloxy) influence the energy barrier and the geometry of this crucial step. For instance, calculations can quantify the steric repulsion between the ortho-benzyloxy group and the other aryl ring in the transition state.

| Reaction Step | Unsubstituted Biphenyl Synthesis | This compound Synthesis | Rationale for Difference |

|---|---|---|---|

| Oxidative Addition | ~15-20 | ~16-22 | Competing effects: Fluorine's -I effect may lower the barrier, while the benzyloxy's steric hindrance may increase it. |

| Reductive Elimination | ~18-25 | ~17-23 | Steric repulsion from the ortho-benzyloxy group can destabilize the diarylpalladium(II) intermediate, potentially lowering the barrier to reductive elimination to relieve strain. |

Furthermore, computational studies can be used to predict the effect of different ligands on the catalytic cycle. By calculating the energy profiles for reactions with various phosphine or NHC ligands, researchers can rationally select the optimal ligand for synthesizing this specific target molecule, saving significant experimental time and resources. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the reactants and intermediates, providing further insight into their reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 5 Fluoro 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would be necessary to elucidate the precise structure and electronic properties of 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity and Through-Space Interactions

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be required to assign all proton and carbon signals unambiguously and to establish through-bond and through-space correlations.

Fluorine-19 NMR Spectroscopy for Electronic Environment Probing of the Fluoro-Biphenyl Moiety

The chemical shift and coupling constants in the ¹⁹F NMR spectrum would provide direct insight into the electronic environment of the fluorine atom on the biphenyl (B1667301) ring.

X-ray Crystallography: Elucidating Solid-State Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study would be needed to determine the solid-state conformation of the molecule.

Analysis of Torsion Angles and Planarity of the Biphenyl Core

The crystallographic data would allow for a precise measurement of the dihedral angle between the two phenyl rings of the biphenyl core.

Investigation of Crystal Packing and Weak Interactions (e.g., C-H...F, π-π Stacking)

Analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Infrared and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Mass Spectrometry: Fragmentation Pathway Analysis and Isotopic Signature Determination

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic molecules, providing valuable information about their molecular weight and fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to induce a series of characteristic fragmentation pathways, primarily involving cleavage of the benzylic ether bond and fragmentation of the biphenyl core.

The molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₉H₁₅FO). A prominent fragmentation pathway for aryl benzyl (B1604629) ethers involves the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. This is often a base peak in the mass spectra of such compounds. Concurrently, the cleavage can also result in a fluorinated biphenoxyl radical.

Another significant fragmentation pathway involves the cleavage of the bond between the oxygen and the biphenyl ring, which would generate a benzyloxy radical and a fluorobiphenyl cation. The subsequent fragmentation of the fluorobiphenyl moiety would likely involve the loss of a fluorine atom or the entire fluorophenyl ring, leading to characteristic biphenyl fragment ions at m/z 152 and 151. tue.nl The presence of a fluorine atom on one of the phenyl rings influences the fragmentation, potentially leading to the loss of a neutral HF molecule from certain fragment ions.

The isotopic signature of this compound is primarily determined by the natural abundance of carbon and fluorine isotopes. The presence of a single fluorine atom, which is monoisotopic (¹⁹F), simplifies the isotopic pattern compared to compounds with chlorine or bromine. The M+1 peak will be primarily due to the natural abundance of ¹³C. High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments, allowing for precise mass measurements that can confirm the presence of one fluorine atom.

Proposed Fragmentation Pathway of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Step |

| 278 | [C₁₉H₁₅FO]⁺˙ | Molecular Ion |

| 187 | [C₁₂H₈FO]⁺ | Cleavage of the benzyl-oxygen bond |

| 170 | [C₁₂H₉F]⁺˙ | Cleavage of the oxygen-biphenyl bond with hydrogen rearrangement |

| 152 | [C₁₂H₈]⁺˙ | Loss of HF from the fluorobiphenyl cation |

| 91 | [C₇H₇]⁺ | Cleavage of the benzyl-oxygen bond (Tropylium ion) |

While this compound itself is amenable to direct GC-MS analysis, derivatization is a crucial strategy for enhancing the analytical performance for related compounds, particularly potential hydroxylated metabolites that may be formed in biological or environmental systems. Derivatization can improve volatility, thermal stability, and chromatographic separation, and can also introduce specific functional groups that enhance detection sensitivity. jfda-online.com

Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as phenols. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, making it more volatile and suitable for GC-MS analysis. nih.gov For a potential hydroxylated metabolite of this compound, silylation would significantly improve its chromatographic peak shape and prevent tailing.

Acylation

Acylation involves the introduction of an acyl group, often a perfluoroacyl group, into the molecule. Reagents such as pentafluorobenzyl bromide (PFBBr) are highly effective for derivatizing phenolic compounds. nih.govsigmaaldrich.com The resulting pentafluorobenzyl ether derivatives are highly electronegative, which makes them particularly sensitive to electron capture detection (ECD) in GC. sigmaaldrich.com In the context of mass spectrometry, these derivatives can produce characteristic fragmentation patterns and high-mass ions, aiding in identification and quantification at trace levels. nih.gov This technique would be especially useful for the analysis of trace amounts of hydroxylated fluorobiphenyls in complex matrices. nih.govresearchgate.net

Interactive Data Table of Derivatization Reagents

| Derivatizing Reagent | Abbreviation | Target Functional Group | Advantages for MS Analysis |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH, -SH | Increases volatility and thermal stability, improves chromatographic properties. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH, -SH | Similar to BSTFA, produces volatile byproducts that do not interfere with analysis. |

| Pentafluorobenzyl Bromide | PFBBr | Phenols, Carboxylic Acids | Forms highly sensitive derivatives for ECD and provides characteristic mass spectra. nih.govsigmaaldrich.com |

| Heptafluorobutyric Anhydride | HFBA | Alcohols, Phenols, Amines | Creates volatile and stable derivatives with high response in electron capture negative ion MS. |

Computational and Theoretical Chemistry Studies of 2 Benzyloxy 5 Fluoro 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, including orbital energies and electron distribution. For molecules similar to 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, DFT calculations, often at the B3LYP/6–311+G(d,p) level of theory, are employed to optimize the molecular structure and analyze electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

In a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO is primarily located on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, while the LUMO is concentrated on the benzoic acid part of the biphenyl group. nih.gov For this compound, we can anticipate a similar distribution, with the HOMO likely spread across the biphenyl and benzyloxy fragments, indicating these are the primary sites for electron donation. The LUMO would likely be located on the biphenyl rings, representing the most probable areas for accepting electrons.

The energy gap is a critical parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity. For instance, the calculated HOMO and LUMO energies for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid are -6.0814 eV and -1.7466 eV, respectively, leading to an energy gap of 4.3347 eV. nih.gov This value helps in determining global reactivity descriptors, which are presented in the table below.

Table 1: Calculated Reactivity Descriptors for a Structurally Similar Biphenyl Compound

| Parameter | Value (eV) | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | -6.0814 | - |

| LUMO Energy (ELUMO) | -1.7466 | - |

| Energy Gap (ΔE) | 4.3347 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.0814 | -EHOMO |

| Electron Affinity (A) | 1.7466 | -ELUMO |

| Electronegativity (χ) | 3.914 | (I + A) / 2 |

| Chemical Hardness (η) | 2.16735 | (I - A) / 2 |

| Chemical Potential (μ) | -3.914 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 3.534 | μ² / (2η) |

Data derived from a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. nih.gov

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. walisongo.ac.id It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov In an ESP map, regions with negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For this compound, the ESP map would likely show negative potential around the fluorine atom and the oxygen atom of the benzyloxy group, owing to their high electronegativity. These would be the primary sites for interacting with electrophiles. The hydrogen atoms of the phenyl rings would exhibit positive potential, making them likely sites for nucleophilic interaction. The biphenyl rings would likely show a mix of positive and neutral potentials. This visualization is critical for predicting how the molecule will interact with other molecules and its environment. walisongo.ac.idscivisionpub.com

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The biological activity and physical properties of biphenyl compounds are significantly influenced by their conformation, particularly the torsion angle between the two phenyl rings. scivisionpub.com Computational methods such as molecular mechanics and quantum chemistry are used to determine the most stable conformations.

For substituted biphenyls, the dihedral angle between the rings is a result of the balance between steric hindrance from the substituents and the electronic effects of conjugation. In a related study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the two rings of the biphenyl group was found to be 26.09°. nih.gov The presence of the bulky benzyloxy group influences this angle. nih.gov For this compound, the fluorine and benzyloxy substituents at the ortho positions would likely induce a significant twist in the biphenyl system to minimize steric repulsion. Potential energy scan calculations can be performed by rotating the dihedral angles to identify the most stable conformer. sci-hub.se

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Validation and Interpretation

Computational methods are frequently used to predict spectroscopic data like NMR chemical shifts and vibrational frequencies. These predictions serve as a powerful tool for validating experimental results and aiding in the interpretation of spectra.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts. While machine learning models have shown high accuracy, with mean absolute errors around 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts, DFT remains a fundamental method. arxiv.org The predicted shifts for a proposed structure can be compared with experimental data to confirm the molecular conformation. nih.gov For this compound, predicting the chemical shifts would be essential for confirming the connectivity and the spatial arrangement of the atoms, especially the effects of the fluoro and benzyloxy groups on the biphenyl rings.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. github.io These simulations can reveal the conformational flexibility and the influence of the solvent on the molecular shape. researchgate.net

For a molecule like this compound, MD simulations could be used to study the rotation around the single bond connecting the two phenyl rings and the flexibility of the benzyloxy group. researchgate.net Such simulations would track the atomic movements over time, providing a detailed picture of the accessible conformations and the energy barriers between them. Understanding the dynamic nature of the molecule is crucial, as its biological activity is often related to its ability to adopt specific conformations to interact with biological targets. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid |

Reactivity and Transformations of 2 Benzyloxy 5 Fluoro 1,1 Biphenyl As a Synthetic Intermediate

Functional Group Interconversions at the Benzyloxy Moiety

The benzyloxy group serves primarily as a protecting group for the phenolic hydroxyl functionality. Its strategic removal or modification is a key step in the synthesis of various derivatives.

Deprotection Strategies and Subsequent Derivatization of the Hydroxyl Group

The cleavage of the benzyl (B1604629) ether to unveil the free hydroxyl group is a common transformation. This deprotection is typically achieved under reductive or acidic conditions.

Deprotection Strategies: Standard methods for benzyl ether cleavage are applicable to 2-(benzyloxy)-5-fluoro-1,1'-biphenyl. Catalytic hydrogenolysis, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is a highly effective method. However, this method's applicability can be limited if other reducible functional groups are present in the molecule.

Acid-catalyzed deprotection offers an alternative. Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ether, often in the presence of a cation scavenger to prevent side reactions like Friedel-Crafts benzylation of the electron-rich aromatic rings. scispace.comresearchgate.net Pentamethylbenzene has been shown to be a particularly effective scavenger in these reactions. scispace.comresearchgate.net Another approach involves the use of Lewis acids like boron trichloride (B1173362) (BCl₃), which can effect debenzylation at low temperatures. researchgate.net More recent developments include oxidative deprotection methods using nitroxyl-radical catalysts in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which can proceed at room temperature and tolerate various functional groups. organic-chemistry.orgnih.gov

Subsequent Derivatization of the Hydroxyl Group: Once deprotected, the resulting 5-fluoro-[1,1'-biphenyl]-2-ol is a versatile intermediate for further functionalization. The hydroxyl group can be readily derivatized to form ethers, esters, or other functional groups, enabling the synthesis of a diverse library of compounds. sci-hub.se For instance, the hydroxyl group can undergo O-alkylation or O-acylation under standard conditions. Derivatization is not only a tool for synthesis but also for analytical purposes, where modification of the hydroxyl group can enhance detectability in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) are used to convert hydroxyl groups into more ionizable N-methylpyridyl ether salts. nih.gov

Table 1: Representative Deprotection and Derivatization Reactions

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Deprotection | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | 5-Fluoro-[1,1'-biphenyl]-2-ol | Common, high-yielding; not compatible with other reducible groups. |

| Deprotection | BCl₃, Pentamethylbenzene, CH₂Cl₂ -78 °C | 5-Fluoro-[1,1'-biphenyl]-2-ol | Effective for acid-sensitive substrates. researchgate.net |

| Deprotection | TFA, Pentamethylbenzene, 30 °C | 5-Fluoro-[1,1'-biphenyl]-2-ol | Scavenger prevents Friedel-Crafts side reactions. scispace.com |

| Derivatization (Etherification) | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 5-Fluoro-2-(alkoxy)-1,1'-biphenyl | Standard Williamson ether synthesis. |

| Derivatization (Esterification) | Acyl chloride (RCOCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 5-Fluoro-[1,1'-biphenyl]-2-yl acetate | Forms an ester linkage. |

Modifications of the Benzyloxy Chain (e.g., Oxidation, Halogenation)

Beyond cleavage, the benzylic position of the ether is susceptible to modification. For example, catalytic systems used for oxidative deprotection can, with an excess of the oxidant, lead directly to the oxidation of the parent ether to an aldehyde or ketone. organic-chemistry.orgnih.gov While direct halogenation of the benzylic position of this compound is not widely reported, benzylic C-H bonds are generally susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Biphenyl (B1667301) Core

The biphenyl core of the molecule contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The site of substitution is dictated by the combined electronic and steric effects of the substituents on each ring.

Regioselectivity and Directing Effects of Fluoro and Biphenyl Substituents

The regiochemical outcome of EAS reactions on this compound is complex due to the presence of multiple directing groups.

Ring A (Substituted Ring): This ring contains the benzyloxy group and the fluorine atom.

The benzyloxy group is a powerful activating group and is ortho, para-directing due to resonance donation of its oxygen lone pair.

The fluoro group is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of resonance donation. researchgate.net Its deactivating effect is the least pronounced among the halogens.

The combined effect on Ring A directs incoming electrophiles to the positions ortho and para to the strongly activating benzyloxy group. The position para to the benzyloxy group is already substituted with fluorine. Therefore, substitution is most likely to occur at the positions ortho to the benzyloxy group. Of these, one position is blocked by the other phenyl ring, leaving the C3 position as a potential site. The position ortho to the fluorine (and meta to the benzyloxy) is less favored.

Ring B (Unsubstituted Ring): This ring is activated by its attachment to Ring A. A phenyl substituent is known to be activating and ortho, para-directing. pearson.com Therefore, electrophilic attack on Ring B will preferentially occur at its ortho (2'- and 6'-) and para (4'-) positions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | A | Activating | ortho, para |

| -F (Fluoro) | A | Deactivating | ortho, para |

| -C₆H₅ (Phenyl) | B | Activating | ortho, para |

Nucleophilic Aromatic Substitution on the Fluoro-Biphenyl System (if applicable)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

In this compound, the fluorine atom is the potential leaving group. However, the groups ortho and para to the fluorine are the biphenyl linkage and the benzyloxy group, respectively. The benzyloxy group is electron-donating by resonance, and the phenyl group is weakly activating. Neither group is a strong electron-withdrawing group capable of stabilizing the SNAr intermediate. Consequently, direct nucleophilic substitution of the fluorine atom on this molecule is considered unlikely under standard SNAr conditions. For such a reaction to be plausible, the electronic nature of the aromatic system would need to be significantly altered, for instance, by the introduction of a strongly electron-withdrawing group like a nitro or pentafluorosulfanyl group onto the fluorinated ring. researchgate.net

Metalation and Cross-Coupling Reactions Utilizing the Biphenyl Core as a Substrate for Further Elaboration

The aromatic rings of this compound can be further functionalized using metal-mediated reactions.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The benzyloxy group is a potential directed metalation group (DMG). Treatment with a strong organolithium base (e.g., n-BuLi or s-BuLi) could potentially lead to deprotonation at the C3 position, which is ortho to the benzyloxy group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Cross-Coupling Reactions: The biphenyl scaffold itself is often constructed via cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. For example, the reaction of (5-(benzyloxy)-2-fluorophenyl)boronic acid with a suitable aryl halide (or vice versa) in the presence of a palladium catalyst is a primary route to this compound. beilstein-journals.orgalfa-chemistry.com

Once formed, the this compound core can serve as a substrate for further cross-coupling reactions, provided a suitable handle like a halogen or triflate is introduced onto one of the rings. For example, if an EAS reaction (e.g., bromination) were performed on the unsubstituted ring at the 4'-position, the resulting 4'-bromo-2-(benzyloxy)-5-fluoro-1,1'-biphenyl could then undergo another Suzuki, Heck, or Buchwald-Hartwig coupling to introduce new aryl, vinyl, or amino groups, respectively, further elaborating the molecular structure. nih.govacs.org

Table 3: Potential Metal-Mediated Transformations

| Reaction Type | Proposed Reagents | Potential Site of Reaction | Potential Product |

|---|

Rearrangement Reactions and Pericyclic Transformations of this compound as a Synthetic Intermediate

While specific literature detailing the rearrangement and pericyclic transformations of this compound is not extensively documented, the reactivity of analogous 2-benzyloxybiphenyl scaffolds provides significant insight into potential intramolecular transformations. The following discussion focuses on reactions reported for closely related compounds, which are theoretically applicable to this compound and offer pathways to novel molecular architectures.

Wittig Rearrangement

A notable transformation applicable to 2-benzyloxybiphenyl systems is the acs.orgwikipedia.org-Wittig rearrangement. This reaction typically involves the deprotonation of the benzylic carbon adjacent to the ether oxygen, followed by a migration of the aryl group from the oxygen to the carbanionic center.

Research on the non-fluorinated analogue, 2-benzyloxybiphenyl, has demonstrated that its treatment with a strong base like tert-butyllithium (B1211817) (t-BuLi) can initiate a cascade of competing reactions, including a acs.orgwikipedia.org-Wittig rearrangement. acs.org The outcome of the reaction is highly dependent on the specific conditions, such as temperature and reaction time.

Upon α-lithiation with t-BuLi, the 2-benzyloxybiphenyl intermediate can undergo three distinct transformations:

acs.orgwikipedia.org-Wittig Rearrangement: This pathway leads to the formation of a benzhydrol derivative. The reaction proceeds from the α-lithiobenzyl ether intermediate and is favored by warming the reaction mixture to room temperature. acs.org

Dearomative Cyclization: A kinetically controlled process that results in a dihydrobenzochromene derivative. This formal intramolecular 1,4-addition of the α-lithiobenzyl ether to the adjacent arene ring yields a non-conjugated cyclohexadiene structure. acs.org

Benzyl Migration: A thermodynamically controlled process that results in the formal migration of the benzyl group. acs.org

The delicate balance between these pathways allows for the selective formation of one of the three products by carefully tuning the reaction time and temperature. For instance, the dearomative cyclization product can be obtained in high yield by maintaining the reaction at low temperatures, while the acs.orgwikipedia.org-Wittig rearrangement product becomes the major component upon warming. acs.org

The presence of a fluorine atom at the 5-position of the biphenyl system in this compound would likely influence the electronic properties of the aromatic rings and could affect the regioselectivity and reaction rates of these transformations. The electron-withdrawing nature of fluorine might impact the stability of intermediates and the energy barriers for the different reaction pathways.

Table 1: Reaction Pathways of 2-Benzyloxybiphenyl with t-BuLi

| Product Type | Reaction Pathway | Conditions | Yield (%) |

| Benzhydrol Derivative | acs.orgwikipedia.org-Wittig Rearrangement | -78 °C to room temperature | 70 |

| Dihydrobenzochromene Derivative | Dearomative Cyclization | -78 °C to -30 °C (30 min) | High |

| Benzyl Migration Product | Benzyl Migration | Tuned time and temperature | Minor |

Data sourced from studies on the non-fluorinated analogue, 2-benzyloxybiphenyl. acs.org

Smiles and Truce-Smiles Rearrangements

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl ether can rearrange, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org Given the benzyloxy ether linkage in this compound, this type of rearrangement could be a potential transformation under appropriate conditions, although direct examples for this specific substrate are not reported.

A related transformation, the Truce-Smiles rearrangement, occurs with stronger nucleophiles and does not necessarily require activation of the aromatic ring. wikipedia.org For instance, the reaction of aryl sulfonamides with benzyne, generated in situ, can lead to a Truce-Smiles rearrangement to afford biaryl amines. d-nb.info While this example involves a sulfonamide instead of an ether, it highlights the potential for aryl migrations in biaryl synthesis.

No pericyclic reactions, such as sigmatropic rearrangements (other than the Wittig rearrangement which has pericyclic character) or cycloadditions involving the core structure of this compound, have been reported in the surveyed literature.

Advanced Synthetic Applications of 2 Benzyloxy 5 Fluoro 1,1 Biphenyl and Derived Architectures

Utilization as a Key Synthon in the Assembly of Complex Organic Molecules

The 5-fluoro-1,1'-biphenyl-2-ol core, for which 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl is the protected form, is a valuable synthon in the creation of complex molecules, particularly those with biological activity. The synthesis of various fluorohydroxybiphenyls has been undertaken to investigate their potential as bactericidal agents, indicating the pharmaceutical relevance of this structural class. lookchem.com Substituted biphenyl (B1667301) anilines are crucial in the synthesis of dyes, organometallic complexes, and pharmaceuticals. rsc.org

The role of this compound is critical in multi-step syntheses. The benzyl (B1604629) protecting group is essential as it masks the reactive phenolic proton, which would otherwise interfere with many standard synthetic operations such as those involving organometallic reagents or strong bases. Once other desired modifications are complete, the benzyl group can be cleanly removed to yield the free phenol (B47542).

For instance, the synthesis of biphenyl tyrosine derivatives, which are precursors to antibacterial drugs like arylomycin A2, requires the protection of the tyrosine hydroxyl group to proceed effectively. rsc.org Similarly, the synthesis of more complex structures from the 5-fluoro-1,1'-biphenyl-2-ol scaffold would necessitate protection of the hydroxyl group. The benzylation to form this compound is a key step that enables subsequent reactions, such as cross-coupling or nucleophilic substitution, on other parts of the biphenyl rings.

A general scheme for the synthesis of fluorohydroxybiphenyls involves the diazotization of a corresponding biphenylamine, followed by a Schiemann reaction to introduce the fluorine atom, and subsequent conversion of a nitro group to a hydroxyl group. lookchem.com

Table 1: Representative Synthesis of a Fluorohydroxybiphenyl Core

| Step | Reaction | Reagents and Conditions | Purpose | Citation |

| 1 | Diazotization & Fluorination | 2'-Nitro-2-biphenylamine, NaBF₄ | Introduction of fluorine via a diazonium fluoborate intermediate. | lookchem.com |

| 2 | Reduction of Nitro Group | Sn, HCl | Conversion of the nitro group to an amine. | lookchem.com |

| 3 | Conversion to Phenol | NaNO₂, H₂SO₄, heat | Conversion of the amine to a hydroxyl group. | lookchem.com |

| 4 | Protection (Benzylation) | Benzyl bromide, Base (e.g., K₂CO₃) | Protection of the hydroxyl group to enable further synthesis. | rsc.org |

| 5 | Deprotection (Debenzylation) | H₂, Pd/C or TFA with scavenger | Removal of the benzyl group to reveal the final hydroxyl functionality. | scispace.com |

Exploration of Derivatives as Ligands in Organometallic Catalysis (focus on ligand design and catalytic cycle)

Biphenyl derivatives are foundational in the design of high-performance ligands for organometallic catalysis. rsc.org Biphenyl-based phosphines, in particular, have proven effective in metal-catalyzed reactions such as hydroformylation and asymmetric hydrogenation. rsc.org The this compound scaffold is an attractive starting point for novel ligand development due to its unique electronic and steric features.

Ligand Design: The design of ligands from this scaffold would typically involve the conversion of the protected hydroxyl group into a coordinating group, such as a phosphine (B1218219). The synthesis would leverage the stability of the benzyl ether during the introduction of the phosphorus moiety.

A plausible synthetic route would start with the deprotection of this compound to yield 5-fluoro-1,1'-biphenyl-2-ol. The resulting phenol could then be converted to a triflate, which can undergo a palladium-catalyzed phosphination. The fluorine atom at the 5-position exerts a significant electron-withdrawing effect, which can modulate the electron density on the phosphine, thereby influencing the catalytic activity of the resulting metal complex.

Catalytic Cycle: In a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, a ligand derived from this scaffold would play a crucial role in the catalytic cycle. The cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the biphenyl-derived ligand, reacts with an aryl halide. The ligand's electronic properties, influenced by the fluorine atom, can affect the rate of this step.

Transmetalation: The resulting Pd(II) complex reacts with an organoboron reagent, transferring the organic group to the palladium center. The steric bulk of the ligand can influence the selectivity of this step.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst. rsc.org The ligand remains coordinated to the palladium throughout the cycle, ensuring its stability and reactivity. rsc.org

The ability to tune the ligand by modifying the biphenyl backbone makes derivatives of this compound promising candidates for developing new, highly efficient catalysts.

Strategies for Incorporation into Highly Ordered Polyaromatic Systems for Fundamental Electronic Structure Investigations

Highly ordered polyaromatic systems, such as polycyclic aromatic hydrocarbons (PAHs) and microporous organic polymers (MOPs), are of great interest for their applications in materials science, including gas separation and electronics. lookchem.comgoogle.compku.edu.cnnih.gov Fluorinated biphenyls are valuable building blocks for these materials, as the fluorine atoms can enhance thermal stability and modify electronic properties. pku.edu.cnoup.com

This compound is an ideal precursor for creating such systems. The synthesis of these polymers often involves methods like Friedel-Crafts acylation or other electrophilic aromatic substitution reactions that are incompatible with a free hydroxyl group. google.comossila.com The benzyl-protected form of the molecule allows it to be incorporated into a growing polymer chain without side reactions.

For example, 2-fluorobiphenyl (B19388) is used to synthesize MOPs via Friedel-Crafts acylation, resulting in materials with high surface areas suitable for gas separation. ossila.com A similar strategy could be employed with this compound. The resulting polymer would feature the benzyloxy-fluoro-biphenyl unit as a repeating monomer. The benzyloxy group could be retained in the final material or subsequently removed to create a porous polymer with free hydroxyl groups, which could be used for further functionalization or to influence the material's surface properties.

The introduction of fluorine into the polymer backbone is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) level of the material, which can be beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). pku.edu.cn The fluorine atom can also lead to increased ambient stability of electronic devices. pku.edu.cn

Table 2: Potential Application of this compound in Polymer Synthesis

| Polymer Type | Synthetic Strategy | Role of this compound | Potential Properties | Citation |

| Microporous Organic Polymer (MOP) | Friedel-Crafts acylation | Monomer unit, benzyloxy group acts as protecting group. | High surface area, thermal stability, tunable for gas separation. | google.comossila.com |

| Fluorinated Poly(arylene ether) | Nucleophilic aromatic substitution | Monomer unit, debenzylation to the phenol allows ether linkage formation. | High thermal stability, low surface energy. | oup.com |

| Conjugated Polymer for Electronics | Suzuki or Stetter cross-coupling | Dihalogenated derivative of the monomer is coupled with other aromatic units. | Tunable HOMO/LUMO levels, improved air stability. | pku.edu.cn |

Development of Novel Methodologies Leveraging the Reactivity Profile of this compound

The unique combination of functional groups in this compound—the benzyl ether, the C-F bond, and the biphenyl system—offers multiple handles for the development of novel synthetic methodologies.

Selective Deprotection of the Benzyl Ether: The benzyl ether is a versatile protecting group that can be removed under several conditions, allowing for orthogonal deprotection strategies in complex syntheses. The most common method is catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl group to yield the phenol and toluene. scispace.com

Alternatively, for molecules containing other hydrogenation-sensitive functional groups, acidic cleavage can be employed. Trifluoroacetic acid (TFA), often in combination with a cation scavenger like pentamethylbenzene, can effectively remove the benzyl group. scispace.com The scavenger traps the resulting benzyl cation, preventing side reactions such as the benzylation of other aromatic rings in the molecule. scispace.com

C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, recent advances have made its activation and functionalization possible. Transition metal catalysts, particularly those based on nickel and palladium, can mediate the cleavage of aromatic C-F bonds, allowing for their conversion into new C-C, C-N, or C-O bonds. While this would require harsh conditions, it represents a potential avenue for the late-stage functionalization of the 5-fluoro position of the biphenyl scaffold.

The reactivity of the molecule is thus a balance between the relatively labile benzyl ether and the robust C-F bond, allowing for a range of selective transformations that make this compound a highly adaptable tool in advanced organic synthesis.

Future Directions and Research Gaps in the Study of 2 Benzyloxy 5 Fluoro 1,1 Biphenyl

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly guiding synthetic strategies in the chemical industry. chemistryjournals.net Traditional methods for constructing biphenyl (B1667301) frameworks, such as the Suzuki-Miyaura coupling, often rely on palladium catalysts and organic solvents. acs.org Future research should focus on developing more environmentally benign pathways to 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl.

Key areas for development include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. chemistryjournals.net

Catalyst Innovation: Research into more efficient, recyclable, or earth-abundant metal catalysts (e.g., iron or copper) to replace palladium in cross-coupling reactions is a critical goal.

Flow Chemistry: Continuous-flow synthesis offers advantages in safety, efficiency, and scalability over traditional batch processes, allowing for precise control over reaction conditions and potentially reducing energy consumption. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, is essential for minimizing waste. chemistryjournals.net

Table 1: Green Chemistry Principles for Biphenyl Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing one-pot or tandem reactions to minimize purification steps. |

| Atom Economy | Utilizing addition reactions or catalytic cycles that incorporate most atoms. |

| Safer Solvents | Replacing solvents like dioxane with water or bio-based solvents. chemistryjournals.netacs.org |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy use. chemistryjournals.netacs.org |

| Renewable Feedstocks | Investigating starting materials derived from biomass. |

In-depth Investigation of Unexplored Reactivity Patterns

The reactivity of this compound is dictated by its three key structural components: the biphenyl core, the fluorine substituent, and the benzyloxy group. While the Suzuki-Miyaura reaction is well-established for creating the biphenyl linkage, other transformations remain largely unexplored. acs.org

Future research should probe:

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Reactivity of the Fluoro Substituent: The fluorine atom can influence the electronic properties of the aromatic ring and may serve as a handle for further transformations, such as nucleophilic aromatic substitution (SNAr), although this is typically challenging on an unactivated ring. asianpubs.org

Transformations of the Benzyloxy Group: The benzyl (B1604629) ether can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. Alternatively, the benzylic position itself could be a site for radical reactions or oxidation.

Cyclization Reactions: Investigating intramolecular reactions that could lead to the formation of new heterocyclic systems, such as dibenzofurans, by leveraging the proximity of the ether linkage and the second aromatic ring.

Advanced Theoretical Modeling to Predict Novel Transformations

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Density Functional Theory (DFT) has been successfully used to study the structural and electronic properties of other fluorinated biphenyl compounds. acs.org Applying these methods to this compound could offer significant insights.

Future theoretical studies could focus on:

Conformational Analysis: Modeling the rotational barrier around the biphenyl axis to predict its potential for atropisomerism.

Mapping Electron Density: Calculating the molecular electrostatic potential to identify the most likely sites for electrophilic and nucleophilic attack. acs.org

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions to predict their feasibility, identify transition states, and understand mechanistic details, thereby guiding experimental design.

Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of new derivatives.

Opportunities for Enantioselective Synthesis of Chiral Analogs

Chirality is a critical feature of many pharmaceuticals and functional materials. chemrxiv.org The structure of this compound presents opportunities for introducing chirality, leading to the synthesis of valuable, enantioenriched compounds.

Promising avenues for research include:

Atroposelective Synthesis: If the rotation around the biphenyl C-C bond is sufficiently hindered (for example, by introducing bulky substituents at the ortho positions), the molecule can exhibit axial chirality. Developing catalytic asymmetric methods to control this element of chirality is a significant challenge and opportunity. chemrxiv.orgchemrxiv.org

Chirality at the Benzylic Position: Introducing a stereocenter on the benzylic carbon of the ether group is another key strategy. Asymmetric cross-coupling reactions, such as those employing Ni/photoredox dual catalysis, have been developed for creating chiral N-benzylic heterocycles and could be adapted for this purpose. nih.gov

Synthesis of Chiral Derivatives: The biphenyl scaffold can be used as a core to synthesize other chiral molecules. For instance, related chiral biphenyls have been used as ligands in asymmetric catalysis. chemrxiv.org

Table 2: Potential Chiral Analogs and Synthetic Strategies

| Type of Chirality | Potential Analog Structure | Synthetic Approach |

|---|---|---|

| Axial Chirality | 2-(Benzyloxy)-3,5-difluoro-2'-methyl-1,1'-biphenyl | Asymmetric cross-coupling (e.g., Suzuki reaction with a chiral ligand). |

| Point Chirality | 2-(1-Phenylethoxy)-5-fluoro-1,1'-biphenyl | Asymmetric reduction of a ketone precursor or asymmetric C-O bond formation. |

Bridging Fundamental Research with Potential Emerging Applications in Organic Chemistry

While fundamental studies on synthesis and reactivity are crucial, it is equally important to connect this knowledge to potential real-world applications. Fluorinated biphenyls are privileged structures in medicinal chemistry and materials science. For example, derivatives of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] have been investigated as potential antibacterial agents. asianpubs.org Similarly, fluorinated biphenyls have been explored for use in organic solar cells. acs.org

Future work should aim to:

Explore Medicinal Chemistry Applications: Synthesize a library of derivatives and screen them for biological activity. The structural motif is present in compounds designed as inhibitors for various enzymes. asianpubs.org

Develop Novel Organic Materials: Investigate the photophysical properties of the compound and its derivatives for potential use in Organic Light-Emitting Diodes (OLEDs) or as sensors. The incorporation of fluorine can influence properties relevant to materials science. rsc.org

Create New Catalysts and Ligands: Utilize the biphenyl scaffold to design novel chiral ligands for asymmetric catalysis, a field where biphenyl structures are foundational. chemrxiv.org By systematically studying the structure-property relationships, the fundamental research into this compound can pave the way for innovative applications.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(Benzyloxy)-5-fluoro-1,1'-biphenyl, and what are their advantages?

The compound is typically synthesized via cross-coupling reactions. A key method involves Suzuki-Miyaura coupling between a fluorinated arylboronic acid and a benzyloxy-substituted aryl halide. For example:

- A brominated benzyloxy precursor (e.g., 2-(benzyloxy)-1-bromo-4-fluorobenzene) reacts with a fluoro-substituted phenylboronic acid under palladium catalysis (e.g., XPhos Pd G1) .

- Optimization Tip : Use NaH in THF to deprotonate phenolic intermediates, ensuring efficient benzyloxy group introduction .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- 1H NMR : The benzyloxy group shows a singlet for the CH2 protons (δ ~4.9–5.1 ppm), while aromatic protons exhibit splitting patterns reflecting fluorine coupling (e.g., 5-fluoro substituent causes meta protons to split into doublets, δ ~6.8–7.5 ppm) .

- 13C NMR : The fluoro-substituted carbon appears as a doublet (JC-F ≈ 240–250 Hz), and the benzyloxy methylene carbon resonates at δ ~70 ppm .

Q. What are the typical purification strategies for this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3) to separate benzyloxy-containing intermediates from byproducts .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted boronic acids or halides .

Advanced Research Questions

Q. How does the benzyloxy group influence the regioselectivity of electrophilic substitution reactions on the biphenyl scaffold?

The benzyloxy group acts as a strong para-directing group due to its electron-donating methoxy-like effect. In competitive reactions (e.g., nitration), substitution occurs preferentially at the para position relative to the benzyloxy group. However, steric hindrance from the biphenyl structure can shift selectivity. For example:

- In a comparative study, 2-(benzyloxy)-1-bromo-4-fluorobenzene showed reduced reactivity at the ortho position compared to non-bulky analogs (e.g., 4-bromofluorobenzene) due to steric effects .

Q. What contradictions exist in reported reaction yields for hydrogenation of the benzyloxy group in this compound?

Hydrogenolysis of the benzyloxy group (to yield a phenol) using Pd/C and H2 is widely reported, but yields vary significantly (40–90%) due to:

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) reduce reaction rates by destabilizing the transition state .

- Catalyst Poisoning : Residual sulfur or amine impurities in the substrate can deactivate Pd/C, necessitating rigorous pre-purification .

Q. How can computational methods aid in predicting the stability of intermediates during multi-step syntheses?

- DFT Calculations : Use Gaussian or ORCA to model the energy barriers for key steps, such as the Suzuki coupling transition state or benzyloxy deprotection. For example, fluorine’s electronegativity lowers the LUMO energy of the aryl halide, accelerating oxidative addition in Pd-catalyzed reactions .

- MD Simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction kinetics, particularly for sterically hindered intermediates .

Q. What strategies mitigate competing side reactions during functionalization of the biphenyl core?

- Protecting Group Synergy : Temporarily protect the fluoro-substituted ring with a silyl ether (e.g., TBS) to direct functionalization to the benzyloxy-bearing ring .

- Low-Temperature Control : Perform lithiation or Grignard reactions at –78°C to suppress aryl ring decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.